5-Bromo-2-methoxynicotinimidamide
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Overview
Description
5-Bromo-2-methoxynicotinimidamide is a chemical compound that belongs to the class of brominated nicotinic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxynicotinimidamide typically involves the bromination of 2-methoxynicotinimidamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes steps such as protection of functional groups, bromination, and deprotection. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxynicotinimidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-methoxynicotinimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxynicotinimidamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxynicotinic acid
- 5-Bromo-2-methoxypyridine
- 5-Bromo-2-methoxybenzamide
Comparison
Compared to similar compounds, 5-Bromo-2-methoxynicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group can enhance its solubility and reactivity, while the bromine atom can facilitate various substitution and coupling reactions.
Properties
Molecular Formula |
C7H8BrN3O |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3H,1H3,(H3,9,10) |
InChI Key |
PHDDERVBVJNFDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)N |
Origin of Product |
United States |
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